![molecular formula C15H14 B13791208 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene CAS No. 815579-20-5](/img/structure/B13791208.png)
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is a complex organic compound with the molecular formula C9H10. It is a member of the tricyclic hydrocarbons, characterized by its unique three-ring structure. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reagents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons.
Biology: Its derivatives are investigated for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as electron transfer and radical formation. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.2.1.0~2,5~]nona-3,7-diene: A similar tricyclic hydrocarbon without the phenyl group.
3-Methyl-4-phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene: A derivative with a methyl group in addition to the phenyl group.
Uniqueness
3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This makes it a valuable compound for studying the effects of aromatic substitution on tricyclic hydrocarbons.
Properties
CAS No. |
815579-20-5 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-phenyltricyclo[4.2.1.02,5]nona-3,7-diene |
InChI |
InChI=1S/C15H14/c1-2-4-10(5-3-1)13-9-14-11-6-7-12(8-11)15(13)14/h1-7,9,11-12,14-15H,8H2 |
InChI Key |
VCBXHVZTTMMAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


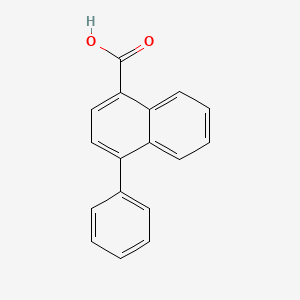
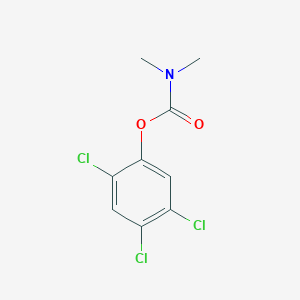
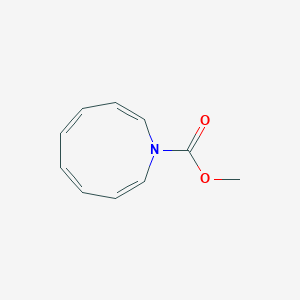
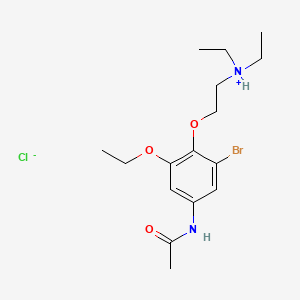
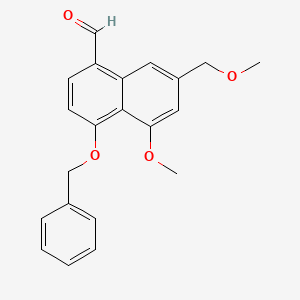
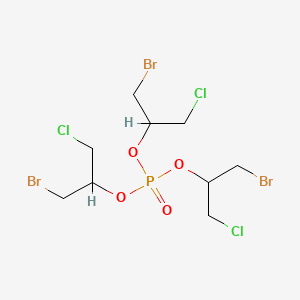
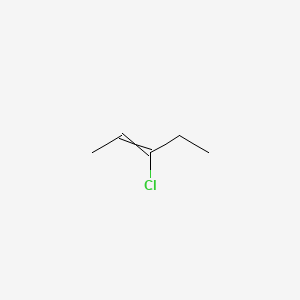
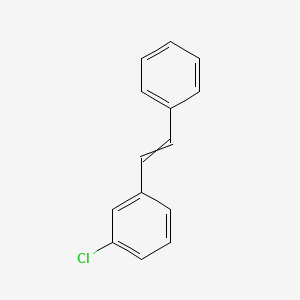
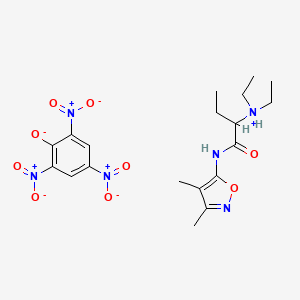

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

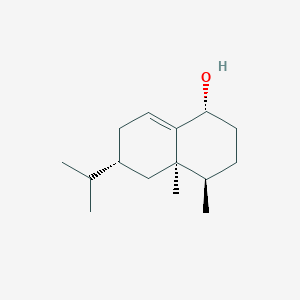
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
